


# An In-depth Technical Guide to the Physical and Chemical Properties of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Daphnilongeridine** is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It includes a summary of its structural features, spectroscopic data, and reported biological activities, with a focus on its cytotoxic effects on cancer cell lines. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

#### Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate molecular architectures and significant biological activities. **Daphnilongeridine**, a member of this family, has garnered interest due to its potential as an anticancer agent. This guide synthesizes the current knowledge on **Daphnilongeridine**, providing a technical foundation for further research and development.

# **Physicochemical Properties**

The physical and chemical properties of **Daphnilongeridine** are summarized in the table below. These properties are essential for its handling, formulation, and analytical



#### characterization.

| Property                | Value                                                                           | Source       |
|-------------------------|---------------------------------------------------------------------------------|--------------|
| Molecular Formula       | C32H51NO4                                                                       | INVALID-LINK |
| Molecular Weight        | 513.75 g/mol                                                                    | INVALID-LINK |
| CAS Number              | 922522-15-4                                                                     | INVALID-LINK |
| Appearance              | White to off-white powder                                                       | INVALID-LINK |
| Solubility              | Soluble in chloroform,<br>dichloromethane, ethyl<br>acetate, DMSO, and acetone. | INVALID-LINK |
| Predicted Boiling Point | 581.4 ± 40.0 °C                                                                 | INVALID-LINK |
| Predicted Density       | 1.16 ± 0.1 g/cm <sup>3</sup>                                                    | INVALID-LINK |
| Predicted pKa           | 12.93 ± 0.70                                                                    | INVALID-LINK |

# **Spectroscopic Data**

The structural elucidation of **Daphnilongeridine** was accomplished through a combination of spectroscopic techniques. The following data provides the basis for its chemical identification.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR data are crucial for determining the connectivity and stereochemistry of the molecule.

 $^1$ H NMR (CDCl<sub>3</sub>, 400 MHz):Detailed chemical shifts ( $\delta$ ) and coupling constants (J) would be listed here based on the primary literature.

 $^{13}$ C NMR (CDCl<sub>3</sub>, 100 MHz):Detailed chemical shifts ( $\delta$ ) would be listed here based on the primary literature.

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Daphnilongeridine**.

High-Resolution Mass Spectrometry (HRMS):The exact mass and calculated molecular formula would be presented here.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

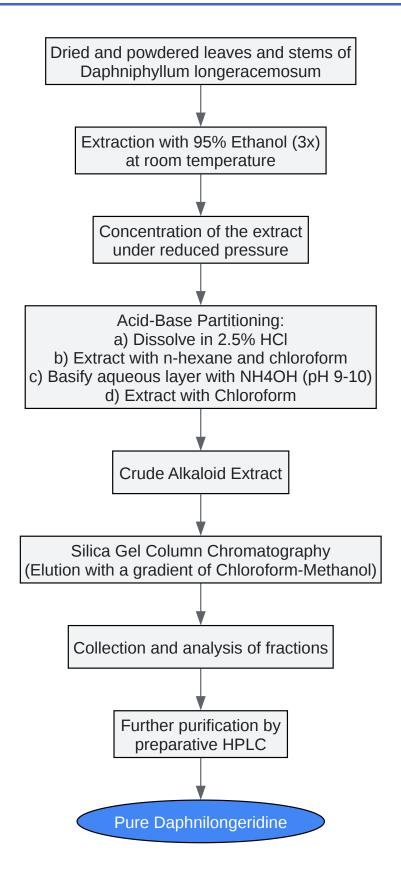
IR (KBr, cm<sup>-1</sup>):Characteristic absorption bands for functional groups such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) would be listed here.

# **Biological Activity: Cytotoxicity**

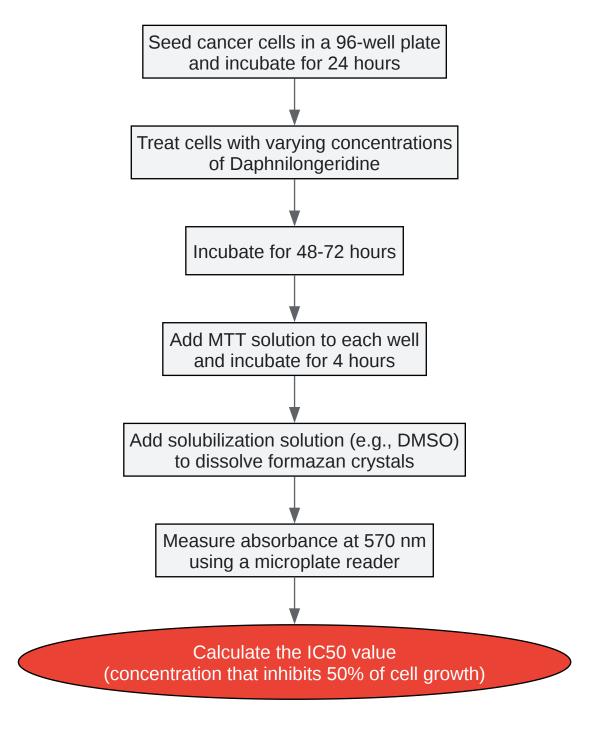
**Daphnilongeridine** has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer therapeutic.

| Cell Line                                    | IC <sub>50</sub> (μM) |
|----------------------------------------------|-----------------------|
| Various Tumor Cell Lines                     | 2.4 - 9.7             |
| Human Microvascular Endothelial Cells (HMEC) | 2.7                   |

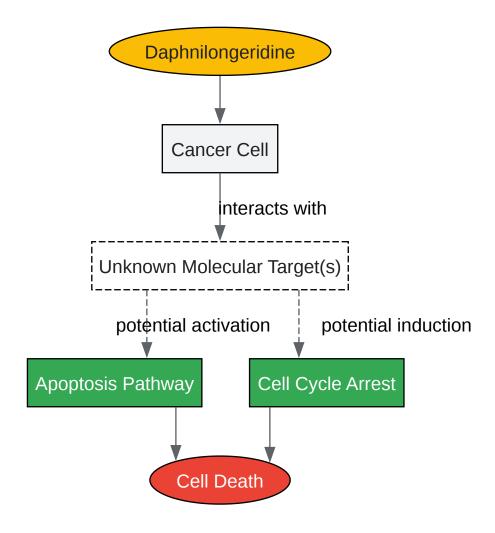
This data is reported by BOC Sciences and indicates that **Daphnilongeridine** is a potent inhibitor of cancer cell proliferation.


# **Experimental Protocols**

The following sections detail the methodologies for the isolation of **Daphnilongeridine** and the assessment of its cytotoxic activity.


## **Isolation of Daphnilongeridine**

This protocol is based on general methods for the isolation of alkaloids from Daphniphyllum species.














Click to download full resolution via product page

• To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Daphnilongeridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588689#physical-and-chemical-properties-of-daphnilongeridine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com